![molecular formula C10H10ClNO3 B3024866 4-(2-Chloroacetamido)-3-methylbenzoic acid CAS No. 874590-15-5](/img/structure/B3024866.png)
4-(2-Chloroacetamido)-3-methylbenzoic acid
Overview
Description
4-(2-Chloroacetamido)-3-methylbenzoic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds and analytical methods that could be relevant to the study of similar substances. For instance, paper discusses the determination of chlorophenoxyacetic acids in urine, which are structurally related to chloroacetamido benzoic acids. Paper describes the use of a chloro-nitrobenzoic acid as a building block in heterocyclic synthesis, which could be analogous to the use of chloroacetamido benzoic acids in synthetic chemistry.
Synthesis Analysis
The synthesis of related compounds, such as 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, is described in paper . This compound is synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid, which could provide insights into potential synthetic routes for 4-(2-Chloroacetamido)-3-methylbenzoic acid. The reaction is carried out in a DMF medium at room temperature, suggesting a mild and potentially versatile method for the synthesis of related compounds.
Molecular Structure Analysis
The molecular structure of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate is confirmed by IR and single-crystal X-ray diffraction studies, as mentioned in paper . This analysis could be extrapolated to the study of 4-(2-Chloroacetamido)-3-methylbenzoic acid, where similar techniques could be employed to determine its molecular structure. The paper also discusses the use of computational methods such as HF and DFT to compute vibrational wavenumbers and assign them with the help of potential energy distribution, which could be applied to the analysis of 4-(2-Chloroacetamido)-3-methylbenzoic acid.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of 4-(2-Chloroacetamido)-3-methylbenzoic acid, paper provides an example of how a chloro-nitrobenzoic acid can undergo various reactions to form heterocyclic compounds. This suggests that 4-(2-Chloroacetamido)-3-methylbenzoic acid could also participate in reactions leading to the formation of heterocyclic structures or other organic compounds, depending on the reaction conditions and reagents used.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(2-Chloroacetamido)-3-methylbenzoic acid are not directly reported in the provided papers. However, analytical methods such as those described in paper for the determination of chlorophenoxyacetic acids could potentially be adapted to measure the physical and chemical properties of 4-(2-Chloroacetamido)-3-methylbenzoic acid. The use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) could be particularly useful in this context.
Scientific Research Applications
Crystalline Forms and Co-crystal Formation
Research involving 3-(Chloroacetamido)pyrazole, a compound related to 4-(2-Chloroacetamido)-3-methylbenzoic acid, discusses its dimorphism and co-crystal formation with chloroacetic acid. The study highlights the hydrogen bond formations and the structural arrangement in crystalline forms, providing a foundation for understanding similar compounds' crystallization behaviors (Kaftory, Botoshansky, & Sheinin, 2005).
Synthesis for Anti-inflammatory Applications
A study on the synthesis of 5-substituted benzo[b]thiophene derivatives, which includes a step involving 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid, found these compounds to possess potent anti-inflammatory activity. This suggests the potential utility of 4-(2-Chloroacetamido)-3-methylbenzoic acid in the synthesis of bioactive molecules (Radwan, Shehab, & El-Shenawy, 2009).
Antioxidant Agent Development
Another study detailed the synthesis of thiazole derivatives, including 5-arylazo-2-chloroacetamido-4-methylthiazole, for evaluating antioxidant efficacy through molecular docking and in vitro studies. This highlights the potential for derivatives of 4-(2-Chloroacetamido)-3-methylbenzoic acid in developing antioxidant agents (Hossan, 2020).
Biologically Active Sulfide Compound Synthesis
The utilisation of bis-chloroacetamide derivatives in synthesizing new biologically active sulfide compounds indicates a pathway for leveraging similar compounds in medicinal chemistry for antimicrobial and antioxidant applications (Khalaf, Abdel‐Latif, Ismail, & Metwally, 2022).
Electrocatalytic Applications
Research into the electrosynthesis of an imidazole derivative, involving a methylbenzoic acid derivative, for use as a bifunctional electrocatalyst demonstrates the potential application of 4-(2-Chloroacetamido)-3-methylbenzoic acid in electrochemical sensors and catalysts. This study showed effective simultaneous determination of biomolecules, suggesting utility in analytical chemistry (Nasirizadeh et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(2-chloroacetyl)amino]-3-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6-4-7(10(14)15)2-3-8(6)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRKTMHATDTBTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586220 | |
Record name | 4-(2-Chloroacetamido)-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
874590-15-5 | |
Record name | 4-(2-Chloroacetamido)-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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